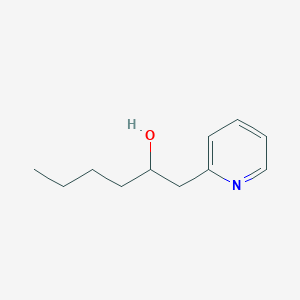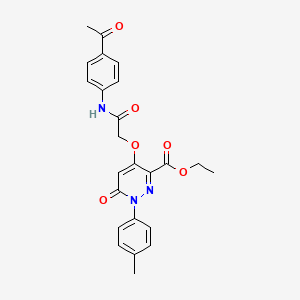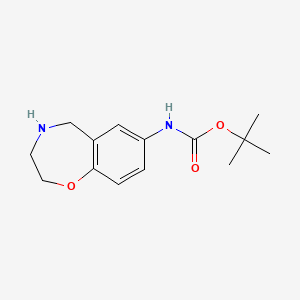
(Z)-N'-((3,4-dimethylbenzoyl)oxy)picolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(3,4-dimethylbenzoyl)amino]acetic acid is a rare and unique chemical provided by Sigma-Aldrich for early discovery researchers . It has a linear formula of C11H13NO3 .
Synthesis Analysis
While specific synthesis methods for “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” were not found, a related compound, 2-(3,4-Dimethylbenzoyl)benzoic acid, has been shown to react with activated aromatic rings and amines .Molecular Structure Analysis
The molecular structure of [(3,4-dimethylbenzoyl)amino]acetic acid is represented by the linear formula C11H13NO3 . The molecular weight is 207.231 .Chemical Reactions Analysis
The compound 2-(3,4-Dimethylbenzoyl)benzoic acid has been shown to react with activated aromatic rings and amines . It also reacts with the chloride ion to form a reactive species that can react with other nucleophiles such as alkyl halides and amino compounds .Physical And Chemical Properties Analysis
The compound [(3,4-dimethylbenzoyl)amino]acetic acid has a molecular weight of 207.231 . More specific physical and chemical properties were not found in the search results.作用機序
DMBI exerts its biological activity by inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMBI binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the disruption of CK2-dependent signaling pathways, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
DMBI has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. DMBI has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, DMBI has been shown to have neuroprotective effects by inhibiting the activity of CK2, which is involved in the development of neurodegenerative diseases.
実験室実験の利点と制限
DMBI has several advantages for lab experiments. It is easy to synthesize using a simple one-pot reaction method. DMBI is also stable under normal laboratory conditions and can be stored for long periods of time. However, DMBI has some limitations for lab experiments. It is relatively insoluble in water, which limits its use in aqueous solutions. In addition, DMBI has low bioavailability, which limits its use in in vivo experiments.
将来の方向性
DMBI has shown promising results in scientific research, and there are several future directions for its development. One future direction is the development of more potent CK2 inhibitors based on DMBI. Another future direction is the development of DMBI derivatives with improved solubility and bioavailability. DMBI can also be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, DMBI can be used as a tool for the study of CK2-dependent signaling pathways in various cellular processes.
合成法
DMBI can be synthesized using a simple one-pot reaction method. The starting materials for the synthesis of DMBI are picolinic acid, 3,4-dimethylbenzoyl chloride, and N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The product is obtained after purification using column chromatography.
科学的研究の応用
DMBI has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to have anti-tumor, anti-inflammatory, and anti-angiogenic activities. DMBI has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation. DMBI has been used as a lead compound for the development of CK2 inhibitors for the treatment of cancer and other diseases.
Safety and Hazards
While specific safety and hazard information for “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, 3,4-Dimethylbenzene-1-carbonyl chloride is known to cause eye burns, skin burns, gastrointestinal tract burns, and chemical burns to the respiratory tract .
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-6-7-12(9-11(10)2)15(19)20-18-14(16)13-5-3-4-8-17-13/h3-9H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPSWQNIAPMJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

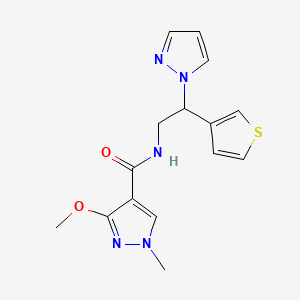
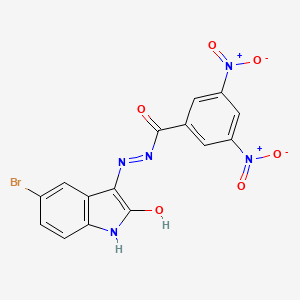

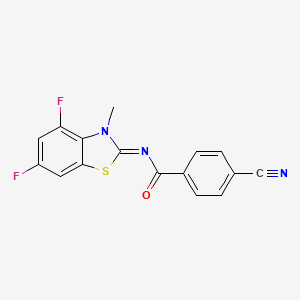
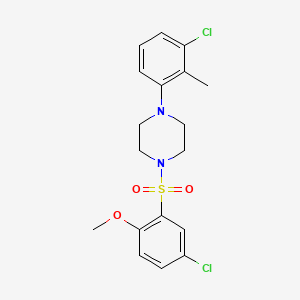
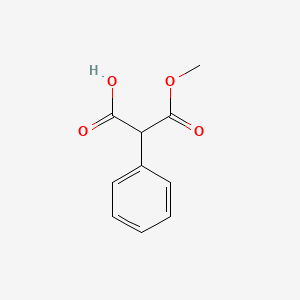
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2877194.png)
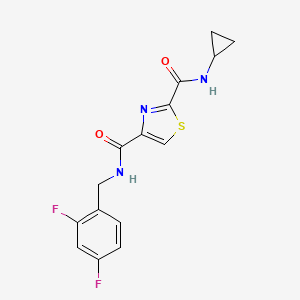
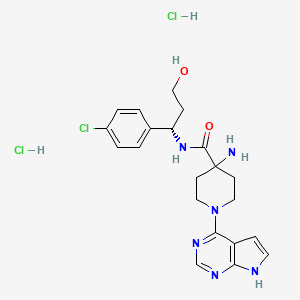
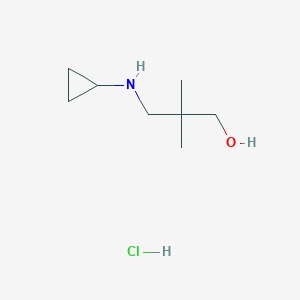
![N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
